Naringin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Antioxidant and Anti-inflammatory Properties

Naringin exhibits strong antioxidant and anti-inflammatory properties [1]. Studies have shown it can combat free radicals, which damage cells and contribute to various chronic diseases [1]. Additionally, naringin may help regulate inflammatory pathways, potentially offering benefits for conditions like arthritis and inflammatory bowel disease [1, 2].

[1] Phytochemical Properties, Extraction, and Pharmacological Benefits of Naringin: A Review [MDPI]: [2] Naringin: Nanotechnological Strategies for Potential Pharmaceutical Applications [MDPI]:

Potential Role in Chronic Disease Management

Research suggests naringin may play a role in managing various chronic conditions. Studies have investigated its potential benefits for:

- Cardiovascular Disease: Naringin may help lower blood cholesterol levels and improve blood vessel function, potentially reducing the risk of heart disease [3].

- Diabetes: Naringin may improve blood sugar control and insulin sensitivity, potentially benefiting individuals with diabetes [4].

[3] Reconsidering a Citrus Flavonoid Naringin as a Promising Nutritional Supplement and its Beneficial Health Applications in Humans, Animals and Poultry [ResearchGate]: [4] Naringin: A potential natural product in the field of biomedical applications [ResearchGate]:

Other Potential Applications

Scientific exploration of naringin continues, with researchers investigating its potential benefits in various areas, including:

- Cancer: Studies suggest naringin may have anti-cancer properties, potentially inhibiting the growth and spread of certain cancer cells [5].

- Neurodegenerative Diseases: Naringin may offer neuroprotective effects, potentially benefiting conditions like Alzheimer's disease [6].

[5] Research progress on the anti-tumor effect of Naringin [NCBI]: [6] Naringin: A potential natural product in the field of biomedical applications [ResearchGate]:

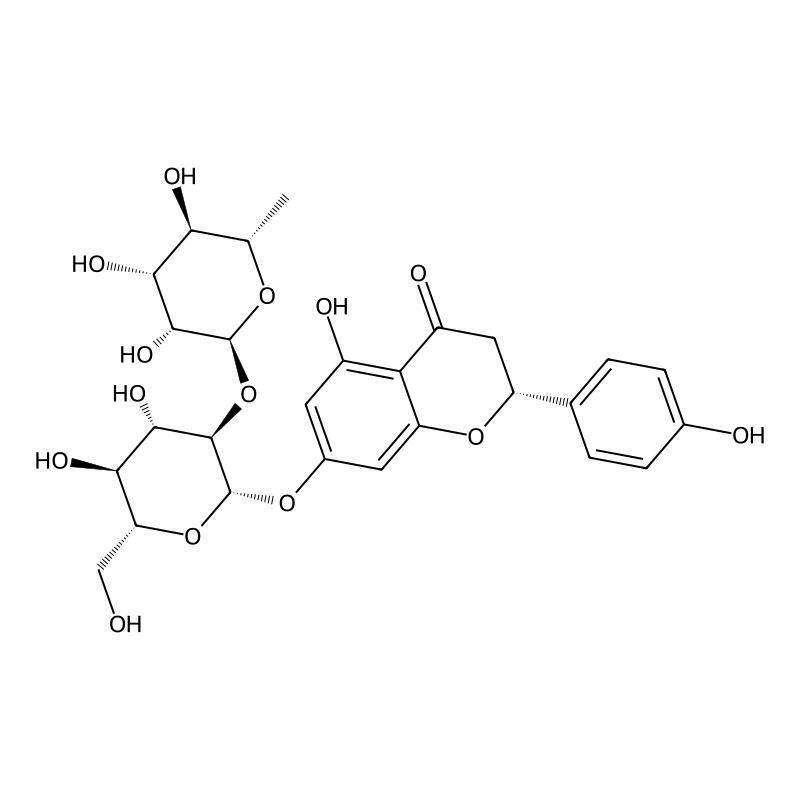

Naringin is a flavanone-7-O-glycoside, specifically a glycoside formed from naringenin and the disaccharide neohesperidose. This compound is predominantly found in citrus fruits, particularly grapefruit, where it contributes to the characteristic bitter flavor. Structurally, naringin consists of a flavonoid backbone with a molecular formula of C27H32O14 and a molecular weight of 580.4 g/mol. The compound's unique structure includes one rhamnose and one glucose unit attached to the aglycone portion, naringenin, at the 7-carbon position. This glycosylation reduces its potency compared to its aglycone counterpart, naringenin, due to steric hindrance from the sugar moieties .

- Antioxidant Activity: Naringin can scavenge free radicals, protecting cells from oxidative damage.

- Anti-inflammatory Activity: Naringin may modulate inflammatory pathways, reducing inflammation in the body.

- Cholesterol-Lowering Effects: Studies suggest naringin might influence cholesterol metabolism, potentially lowering LDL (bad) cholesterol levels.

In synthetic chemistry, naringin can be transformed into naringin dihydrochalcone by treatment with strong bases like potassium hydroxide and subsequent catalytic hydrogenation. This derivative exhibits sweetness approximately 300 to 1800 times greater than sucrose .

Naringin exhibits a range of biological activities, including antioxidant properties and potential cardioprotective effects. It has been shown to regulate lipid profiles by lowering low-density lipoprotein cholesterol and triglycerides while increasing high-density lipoprotein cholesterol levels. These effects contribute to blood pressure regulation and may help prevent atherosclerosis . Additionally, naringin has been implicated in drug metabolism interactions, particularly with cytochrome P450 enzymes such as CYP3A4 and CYP1A2, which can lead to altered drug bioavailability .

Naringin can be synthesized through several methods:

- Enzymatic Synthesis: Utilizing immobilized lipase from Candida antarctica, researchers have successfully acylated naringin with fatty acids like ricinoleic acid from castor oil, yielding derivatives such as naringin 6"-ricinoleate .

- Chemical Hydrolysis: Naringin can be extracted from citrus fruits using boiling mineral acids or through enzymatic hydrolysis for purification.

- Synthetic Modification:

Naringin has various applications across different fields:

- Food Industry: Primarily used for flavoring and as a natural sweetener in food products.

- Pharmaceuticals: Explored for its potential health benefits, including antioxidant activity and cardiovascular protection.

- Cosmetics: Due to its low solubility in lipophilic preparations, modifications such as acylation enhance its applicability in cosmetic formulations .

Naringin shares structural similarities with several other flavonoids but is unique due to its specific glycosylation pattern and associated biological activities. Below are some similar compounds:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Naringenin | Flavanone | Aglycone form of naringin; more potent antioxidant |

| Hesperidin | Flavanone-7-O-glycoside | Found in citrus; similar metabolic pathway |

| Quercetin | Flavonol | Exhibits anti-inflammatory properties |

| Rutin | Flavonol-3-O-rutinoside | Known for its vascular protective effects |

Naringin's distinct bitterness and specific metabolic pathways set it apart from these compounds while contributing to its unique pharmacological properties .

Naringin was first isolated in 1857 by De Vry from grapefruit (Citrus paradisi) flowers. Its name derives from the Sanskrit word narang (orange), reflecting its citrus origins. Early 20th-century advancements in analytical chemistry enabled structural elucidation: Asahina and Inubuse characterized its molecular formula (C~27~H~32~O~14~) in 1928, while Albert Szent-Györgyi’s Nobel Prize-winning work on vitamin C in the 1930s indirectly spurred interest in citrus flavonoids like naringin. By the 1950s, industrial extraction methods emerged, driven by its role in food debittering and pharmaceutical applications.

Chemical Classification and Structural Identity

Naringin belongs to the flavanone subclass of flavonoids, characterized by a 15-carbon skeleton with two benzene rings (A and B) linked via a heterocyclic pyrone ring (C). Its structure comprises:

- Aglycone moiety: Naringenin (4',5,7-trihydroxyflavanone).

- Glycosidic attachment: Neohesperidose (α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranose) at the C-7 position.

Table 1: Key Chemical Properties of Naringin

Spectroscopic features include IR bands at 1519 cm⁻¹ (aromatic C=C) and 3300–2500 cm⁻¹ (-OH stretching), while nuclear magnetic resonance (NMR) confirms stereochemistry at chiral centers (C-2, C-3).

Significance in Natural Products Chemistry

Naringin is pivotal in plant biochemistry and industrial applications:

- Plant defense: Accumulates in citrus peels, deterring herbivores via bitterness.

- Antioxidant activity: Scavenges free radicals through phenolic -OH groups, though steric hindrance from glycosylation reduces efficacy compared to naringenin.

- Industrial uses:

Its quantification serves as a quality marker in citrus cultivars, with grapefruit peel containing up to 14.4 g/kg.

Current Research Trends and Methodological Approaches

Recent studies focus on three domains:

A. Advanced Extraction Techniques

- Supercritical fluid extraction (SFE): Yields 14.4 g/kg naringin using CO~2~/ethanol (1377.86 psi, 58.6°C).

- Ultrasound-assisted extraction (UAE): Enhances yield by 30% via cavitation, reducing solvent use.

- Enzyme-assisted methods: Naringinase hydrolysis improves aglycone recovery.

B. Pharmacological Mechanisms

- Anti-inflammatory: Inhibits NF-κB and COX-2 pathways, reducing TNF-α and IL-6 in murine models.

- Anticancer: Induces apoptosis in HepG2 cells via caspase-3 activation and Bcl-2 suppression.

- Metabolic modulation: Improves insulin sensitivity in diabetic rats by upregulating GLUT4.

C. Nanotechnology and Biosynthesis

- Nanoencapsulation: Liposomal delivery systems enhance bioavailability by 40%.

- Synthetic biology: E. coli engineered to produce naringenin from glucose, bypassing plant extraction.

Table 2: Emerging Analytical Methods for Naringin

| Technique | Application | Reference |

|---|---|---|

| LC-MS/MS | Quantification in serum | |

| Chiral chromatography | Enantiomeric purity assessment | |

| Molecular docking | Binding affinity with CYP3A4 |

Naringin is a flavanone-7-O-glycoside characterized by the molecular formula C27H32O14 and a molecular weight of 580.53 g/mol [1] [2] [3]. The compound represents a disaccharide derivative that is (S)-naringenin substituted by a 2-O-(alpha-L-rhamnopyranosyl)-beta-D-glucopyranosyl moiety at position 7 via a glycosidic linkage [1]. The systematic International Union of Pure and Applied Chemistry nomenclature for naringin is (2S)-7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one [1] [2].

The structural framework of naringin consists of three distinct components: the aglycone portion (naringenin), a glucose unit, and a rhamnose unit. The aglycone naringenin contains the basic flavonoid structure with three rings - two benzene rings connected by a three-carbon chain. The glycosidic attachment occurs at the 7-carbon position of the naringenin backbone, where the disaccharide neohesperidose (composed of rhamnose and glucose) is linked [4] [5]. This glycosidic substitution significantly influences the compound's physicochemical properties compared to its aglycone form.

The Chemical Abstracts Service registry number for naringin is 10236-47-2, and it is also identified by various database identifiers including ChEBI ID CHEBI:28819, ChEMBL ID CHEMBL451532, and DrugBank ID DB16859 [1] [6]. The compound exists primarily in crystalline form under standard conditions and demonstrates characteristic flavonoid structural features that contribute to its biological activities.

Stereochemical Characteristics and Chiral Properties

Naringin exhibits significant stereochemical complexity with multiple chiral centers throughout its molecular structure. The compound contains 11 defined stereocenters, as identified through comprehensive structural analysis [3]. The primary chiral center is located at the C2 position of the flavanone backbone, which exists in the (S)-configuration, contributing to the compound's optical activity [1] [4].

The optical rotation of naringin has been precisely measured as [α]20/D -84° (C=2, EtOH), indicating strong dextrorotatory properties [7] [8]. Alternative measurements report optical activity values of -91° (c=1, C2H5OH) and specific rotation ranging from -75.0 to -92.0° under standardized conditions [7] [8]. These optical properties reflect the stereochemical arrangement of the multiple chiral centers within both the aglycone and sugar moieties.

The stereochemical configuration significantly influences the compound's biological activity and pharmacological properties. Structure-activity relationship studies have demonstrated that stereochemical variations can result in differential binding affinities and enzymatic interactions [9] [10]. The (S)-configuration at the C2 position is particularly important for maintaining the compound's biological activity profile, as racemization can lead to altered pharmacological effects.

Table 1: Physical Properties of Naringin

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 580.53 | [1] [2] [3] |

| Melting Point (°C) | 166 | [7] [8] |

| Boiling Point (°C) | 559.35 (estimated) | [7] |

| Optical Rotation | -84° (C=2, EtOH) | [7] [8] |

| Appearance | White to light yellow crystalline powder | [7] [8] |

| Density (g/cm³) | 1.3285 (estimated) | [7] |

| Vapor Pressure (Pa) | 2.25 at 20°C | [7] |

| pKa (predicted) | 7.17±0.40 | [7] |

| LogP | -0.44 at 20°C | [7] |

Physical Properties and Solubility Profile

Naringin presents as a white to light yellow crystalline powder with distinctive physical characteristics that significantly influence its formulation and application potential [7] [8]. The compound exhibits a well-defined melting point of 166°C, indicating good thermal stability under moderate heating conditions [7] [8]. The estimated boiling point of 559.35°C suggests excellent thermal resistance, though decomposition may occur before reaching this temperature under normal atmospheric conditions [7].

The density of naringin is estimated at 1.3285 g/cm³, which is typical for organic compounds with extensive hydroxyl substitution [7]. The compound demonstrates relatively low volatility, with a vapor pressure of 2.25 Pa at 20°C, indicating minimal evaporation under standard storage conditions [7]. The predicted pKa value of 7.17±0.40 suggests that naringin exists primarily in its neutral form under physiological pH conditions [7].

The solubility profile of naringin demonstrates characteristic behavior of a glycosidic flavonoid with pronounced hydrophilic properties due to its sugar residues. In aqueous systems, naringin exhibits limited solubility with a reported value of 1.1 g/L at 25°C [8]. Enhanced solubility is observed at elevated temperatures, reaching approximately 1.0 mg/mL at 40°C [11]. The compound demonstrates significantly improved solubility in polar organic solvents, being readily soluble in methanol, ethanol, and acetone [7] [8]. Conversely, naringin shows poor solubility in nonpolar solvents such as petroleum ether, benzene, and chloroform [7] [11].

Table 2: Solubility Profile of Naringin

| Solvent | Solubility | Classification |

|---|---|---|

| Water (25°C) | 1.1 g/L | Slightly soluble |

| Water (40°C) | 1.0 mg/mL | Slightly soluble |

| Methanol | Soluble | Polar solvent - soluble |

| Ethanol | Soluble | Polar solvent - soluble |

| Acetone | Soluble | Polar solvent - soluble |

| DMSO | 1 mg/mL (ultrasonic required) | Polar solvent - limited |

| Petroleum ether | Insoluble | Nonpolar - insoluble |

| Benzene | Insoluble | Nonpolar - insoluble |

| Chloroform | Insoluble | Nonpolar - insoluble |

The LogP value of -0.44 at 20°C indicates that naringin is relatively hydrophilic, which correlates with its preferential solubility in polar solvents [7]. This hydrophilic character is attributed to the presence of multiple hydroxyl groups in both the aglycone and sugar moieties, facilitating hydrogen bonding interactions with polar solvents [11]. The compound's classification as a Biopharmaceutical Classification System Class IV drug reflects its limited solubility and low permeability characteristics, presenting challenges for oral bioavailability [11].

Spectroscopic Characteristics (NMR, FTIR, UV-Visible)

Naringin exhibits distinctive spectroscopic signatures across multiple analytical techniques, providing comprehensive structural characterization capabilities. Nuclear magnetic resonance spectroscopy reveals detailed information about the compound's molecular architecture and dynamic behavior in solution.

Proton nuclear magnetic resonance (¹H NMR) spectroscopy of naringin in deuterated methanol (CD₃OD) at 600 MHz demonstrates characteristic signal patterns that reflect the complex molecular structure [12] [13]. The sugar proton signals appear in the region between 3.0-5.5 ppm, with the anomeric protons of both glucose and rhamnose units exhibiting distinctive chemical shifts. The aromatic proton signals from the naringenin backbone appear in the downfield region between 6.0-8.0 ppm, with the B-ring protons showing typical para-disubstituted benzene patterns [12] [13].

The ¹H-¹H Correlation Spectroscopy spectrum reveals important connectivity information, particularly highlighting the diastereotopic nature of the C3 methylene protons, which exhibit different chemical shifts due to their spatial proximity to both the carbonyl group and the phenolic ring [12]. Cross-peaks across four or more bonds are observable, including correlations between distant protons that provide valuable structural confirmation [12].

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provides detailed information about the carbon framework of naringin [14]. The carbonyl carbon signal appears at approximately 196 ppm, characteristic of flavanone ketones. The aromatic carbon signals span the region from 95-166 ppm, with the glycosidic attachment carbons showing distinct chemical shifts that confirm the 7-O-glycosidic linkage [14]. The sugar carbons appear in the aliphatic region, with the anomeric carbons exhibiting characteristic downfield shifts.

Fourier Transform Infrared spectroscopy of naringin reveals characteristic vibrational modes that provide structural confirmation [15]. The broad O-H stretching vibrations appear around 3400 cm⁻¹, reflecting the multiple hydroxyl groups present in both the aglycone and sugar portions. The C=O stretching vibration of the flavanone carbonyl appears at approximately 1640 cm⁻¹, slightly shifted from typical ketone frequencies due to conjugation effects [15].

UV-Visible spectroscopy demonstrates characteristic absorption patterns for naringin that are useful for quantitative analysis and structural studies. In methanol, naringin exhibits maximum absorption at 283.49 nm [16], while in ethanol the λmax occurs at 288 nm [17]. These absorption maxima reflect the extended conjugation system of the flavonoid chromophore and are suitable for analytical quantification purposes.

Table 3: Spectroscopic Characteristics of Naringin

| Technique | Key Peaks/Characteristics | Reference |

|---|---|---|

| ¹H NMR (CD₃OD, 600 MHz) | Sugar protons 3.0-5.5 ppm, Aromatic protons 6.0-8.0 ppm | [12] [13] |

| ¹³C NMR (CD₃OD) | Carbonyl C=O ~196 ppm, Aromatic carbons 95-166 ppm | [14] |

| FTIR | O-H stretch ~3400 cm⁻¹, C=O stretch ~1640 cm⁻¹ | [15] |

| UV-Visible (methanol) | λmax = 283.49 nm | [16] |

| UV-Visible (ethanol) | λmax = 288 nm | [17] |

| Mass Spectrometry (ESI+) | [M+H]⁺ = 581.0, [M+Na]⁺ = 603.0 | [1] |

| Mass Spectrometry (ESI-) | [M-H]⁻ = 579.0 | [1] |

Mass spectrometry provides definitive molecular weight confirmation and fragmentation patterns for naringin. Under positive electrospray ionization conditions, the compound produces [M+H]⁺ ions at m/z 581.0 and sodium adduct ions [M+Na]⁺ at m/z 603.0 [1]. Negative ion mode electrospray ionization generates [M-H]⁻ ions at m/z 579.0, providing complementary analytical information [1].

Structure-Activity Relationships

The structure-activity relationships of naringin are fundamentally governed by the interplay between its flavonoid backbone and glycosidic substitutions, which collectively determine its biological activities and pharmacological properties. Comparative studies with related flavonoids have elucidated critical structural features that influence bioactivity patterns.

The presence of the disaccharide moiety at the 7-position significantly modulates the compound's biological activity compared to its aglycone naringenin. The glycosidic substitution creates steric hindrance that reduces the potency of certain activities while enhancing others through improved water solubility and altered cellular uptake mechanisms [4] [5]. The sugar units contribute to the compound's hydrophilic character, facilitating interactions with polar biological environments but potentially limiting membrane permeability.

The hydroxyl groups at positions 5, 7, and 4' of the flavonoid backbone are crucial for antioxidant activity, serving as hydrogen donors for free radical scavenging reactions [5]. The 4-carbonyl group on the C ring and the 5-hydroxyl group on the A ring work synergistically to enhance antioxidant capacity through resonance stabilization of generated phenoxyl radicals [5]. However, the absence of the C2=C3 double bond, characteristic of flavanones, reduces the antioxidant potency compared to flavonols like quercetin [10] [5].

Structure-activity relationship studies comparing naringin with quercetin have demonstrated that the planar structure of quercetin, maintained by the C2=C3 double bond, facilitates intercalation into DNA double helix structures, while naringin exhibits groove binding behavior due to its non-planar conformation [10] [18]. This structural difference significantly influences their respective biological mechanisms and target interactions.

The stereochemical configuration at the C2 position plays a critical role in enzymatic interactions and receptor binding. Studies with cytochrome P450 enzymes have shown that (S)-naringenin derivatives exhibit different inhibitory potencies compared to their (R)-counterparts, with specific selectivity patterns for different CYP isoforms [9]. This stereospecificity extends to other biological targets, including monoamine oxidase enzymes, where the (S)-configuration demonstrates enhanced binding affinity [19].

The glycosidic linkage configuration also influences bioactivity patterns. The α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranosyl disaccharide arrangement in naringin provides specific recognition patterns for enzymatic hydrolysis by naringinase, which selectively cleaves the glycosidic bonds in a stepwise manner [4] [20]. This enzymatic specificity is crucial for the compound's bioactivation to the more potent aglycone form.

Structural modifications of naringin have revealed that alterations to the hydroxyl substitution pattern significantly affect biological activity. The removal or substitution of specific hydroxyl groups can enhance or diminish antioxidant capacity, anti-inflammatory properties, and cytotoxic effects [10] [21]. These structure-activity insights are valuable for designing naringin derivatives with improved therapeutic profiles.

Chemical Stability and Degradation Patterns

Naringin demonstrates variable chemical stability depending on environmental conditions, with distinct degradation pathways operating under different stress conditions. Understanding these stability patterns is crucial for formulation development, storage optimization, and biological activity preservation.

Under physiological pH conditions (pH 1.2, 5.8, and 7.4), naringin exhibits excellent stability with minimal degradation observed over extended periods [22]. The compound maintains structural integrity under gastric acidic conditions (pH 1.2) and physiological pH ranges, making it suitable for oral administration routes [22]. At neutral pH (7.0), naringin demonstrates optimal stability characteristics with no significant degradation detected under normal storage conditions [23].

Alkaline conditions present a more challenging environment for naringin stability. At pH 11.0 and 12.0, approximately 8% degradation occurs within 60 minutes of exposure [23]. This alkaline instability is attributed to the susceptibility of phenolic hydroxyl groups to oxidation under high pH conditions, where ionized phenate ions become particularly reactive toward oxidative degradation [23]. Despite this degradation, naringin shows relatively good short-term stability even under strongly alkaline conditions compared to many other flavonoids.

Thermal stability analysis reveals that naringin maintains structural integrity up to 100°C without significant decomposition [22]. The compound exhibits a well-defined melting point at 166°C, above which thermal decomposition begins [7] [8]. Thermogravimetric analysis demonstrates a two-step thermal degradation process: initial water loss from crystallization occurs between 343-545 K, followed by large-scale molecular degradation between 545-857 K [24]. The activation energy for thermal degradation has been determined using Friedman and Ozawa-Flynn-Wall methods, providing kinetic parameters for stability prediction [24].

Table 4: Chemical Stability Data for Naringin

| Condition | Stability | Notes |

|---|---|---|

| pH 7.0 (neutral) | Stable | Optimal stability range |

| pH 1.2 (acidic) | Stable | Stable under gastric conditions |

| pH 5.8 (physiological) | Stable | Stable under physiological conditions |

| pH 11.0 (alkaline) | 8% degradation (60 min) | Short-term stability |

| pH 12.0 (alkaline) | 8% degradation (60 min) | Short-term stability |

| Temperature 100°C | Stable | Thermal stability maintained |

| Temperature 166°C | Melting point | Decomposition begins |

| UV light exposure | Degradation occurs | UV photodegradation observed |

| Enzymatic degradation | Hydrolyzed to naringenin | First-order kinetics |

Photostability studies indicate that naringin is susceptible to UV-induced degradation, with photodecomposition occurring upon exposure to ultraviolet radiation [25] [26]. The photodegradation follows established mechanisms involving UV absorption and subsequent radical formation processes. Interestingly, naringin can function as a photostabilizer for other compounds, absorbing UV radiation and dissipating the energy as heat, thereby protecting co-formulated materials from photodegradation [25] [26].

Enzymatic degradation represents a significant pathway for naringin metabolism in biological systems. The compound undergoes systematic hydrolysis by naringinase enzymes, which cleave the glycosidic bonds in a stepwise manner [4] [20]. The first step involves α-L-rhamnosidase activity that removes the rhamnose unit to form prunin, followed by β-D-glucosidase activity that cleaves the glucose unit to yield the aglycone naringenin [4]. This enzymatic degradation follows first-order kinetics and represents the primary pathway for naringin bioactivation.

Microbial metabolism studies have revealed extensive biotransformation pathways for naringin, involving dehydrogenation, acetylation, sulfation, glucosylation, methylation, dehydroxylation, hydroxylation, and hydrolysis reactions [20]. These microbial-mediated transformations generate numerous metabolites, including naringenin and various phenolic catabolites, demonstrating the compound's susceptibility to biological degradation processes.

Naringin demonstrates a highly specific distribution pattern within the plant kingdom, with its occurrence predominantly concentrated in species belonging to the Rutaceae family, particularly within the genus Citrus [1] [2]. This flavanone-7-neohesperidoside represents one of the most abundant flavonoids in citrus fruits, where it serves as a primary contributor to the characteristic bitter taste profile [1].

The distribution of naringin across different citrus species exhibits remarkable variability in both concentration and tissue localization. Grapefruit (Citrus paradisi) stands as the most significant natural source, containing naringin concentrations ranging from 230 to 656 milligrams per liter in various juice preparations [1] [3] [4]. Within grapefruit varieties, white cultivars tend to exhibit slightly higher naringin content compared to pink and red varieties, though this difference is not statistically significant [5].

Mandarin and tangerine species (Citrus reticulata) demonstrate exceptionally high naringin concentrations, with reported levels reaching 3383.6 micrograms per milliliter [3] [4]. This concentration represents one of the highest recorded values among citrus species, suggesting a particularly active biosynthetic pathway in these fruits. In contrast, sweet orange (Citrus sinensis) contains relatively modest naringin levels at 21.3 micrograms per milliliter [3] [4].

Bitter orange (Citrus aurantium) presents unique characteristics with naringin content ranging from 19.7 to 47.1 micrograms per milliliter [3] [4] [6]. Research has demonstrated that bitter orange possesses a distinct flavanone profile dominated by both naringin and neohesperidin, with total flavanone content reaching 48 milligrams per 100 grams as aglycones [7]. The ratio between neohesperidin and naringin in bitter orange tissues varies significantly among different plant organs, with leaves showing the highest ratios (8.83-5.18), followed by flowers (3.15-1.85), and fruits (2.23-1.02) [8] [9] [10].

Pomelo and pummelo varieties (Citrus grandis) exhibit substantial variation in naringin content, with concentrations ranging from 84.8 to 2024.03 milligrams per liter depending on the specific variety and tissue analyzed [3] [11] [6]. These fruits represent another significant natural reservoir of naringin, particularly in peel tissues where concentrations can reach 3910 micrograms per milliliter [6].

Other citrus species demonstrate lower but measurable naringin concentrations. Bergamot (Citrus bergamia) contains 22.3 micrograms per milliliter [3] [4], while clementine (Citrus clementina) exhibits 8.0 micrograms per milliliter [3] [4]. Lime (Citrus aurantifolia) represents the lowest naringin-containing citrus species among those commonly studied [6].

Beyond the Rutaceae family, naringin occurrence becomes significantly more limited. The compound has been reported in Salvia officinalis and other organisms, though at considerably lower concentrations compared to citrus sources [12]. This restricted distribution pattern suggests that the biosynthetic machinery for naringin production has evolved specifically within certain plant lineages, with citrus species representing the primary evolutionary adaptation for high-level naringin accumulation.

Quantitative Distribution in Different Plant Tissues

The quantitative distribution of naringin within citrus plants demonstrates a highly heterogeneous pattern across different tissue types, with concentration gradients that reflect both developmental programs and physiological functions. This distribution pattern has been extensively characterized using radioimmunoassay techniques, providing precise quantitative data on tissue-specific naringin accumulation [13] [14].

The albedo, representing the white spongy layer beneath the outer peel, consistently exhibits the highest naringin concentrations across all citrus species examined. Quantitative analysis reveals naringin concentrations in albedo tissue ranging from 17,994 to 27,330 parts per million, representing the most concentrated natural reservoir of this compound [13] [15]. This preferential accumulation in albedo tissue appears to be evolutionarily conserved across different citrus varieties, including Duncan, Marsh, and Thompson Pink grapefruit cultivars [15].

The flavedo, or outer colored portion of the peel, contains substantial but lower naringin concentrations compared to albedo tissue. Measurements indicate flavedo naringin concentrations ranging from 4,932 to 22,326 nanomoles per gram fresh weight, with the highest concentrations observed in young, actively growing tissue [13] [14] [16]. The concentration gradient between albedo and flavedo tissues suggests differential biosynthetic activity or transport mechanisms operating within the pericarp structure.

Juice vesicles, which represent the edible portion of citrus fruits, contain markedly lower naringin concentrations ranging from 295 to 377 parts per million [13] [14]. This distribution pattern explains why whole fruit consumption provides significantly higher naringin intake compared to juice consumption alone. The relatively low concentrations in juice vesicles may reflect either limited transport from biosynthetic sites or active exclusion mechanisms that prevent excessive accumulation in the fruit's primary storage tissues.

Seeds demonstrate unique naringin distribution characteristics, with total naringin content ranging from 37 to 85 nanomoles per seed [13] [14]. Within seed structures, approximately 90 percent of total naringin content localizes to the testa (seed coat), with 75 percent concentrated in the outer testa and 15 percent in the inner testa [13]. The cotyledons, despite representing the majority of seed volume, contain minimal naringin concentrations, typically less than one percent of total seed content [13].

Leaf tissues exhibit dynamic naringin distribution patterns that correlate strongly with developmental stage and position within the plant. Young leaves demonstrate the highest concentrations, ranging from 1,510 to 22,326 nanomoles per gram fresh weight [13] [14] [16]. This concentration decreases systematically as leaves mature, with fully developed leaves containing 141 to 1,474 nanomoles per gram fresh weight [13] [14] [16]. The concentration gradient along the stem increases acropetally, with the highest concentrations observed in the apical bud region [13] [16].

Flower tissues present complex naringin distribution patterns that vary among different floral organs. The ovary consistently exhibits the highest concentrations, accounting for approximately 11 percent of fresh weight [13] [14] [17]. Petals contain intermediate concentrations at 10.9 nanomoles per gram fresh weight, while stamens and anthers demonstrate the lowest concentrations among floral tissues [8] [9] [10]. This distribution pattern suggests that naringin may play specific roles in reproductive biology, particularly in ovary development and early fruit formation.

Root tissues consistently maintain very low naringin concentrations across all developmental stages examined, typically containing 2 to 63 nanomoles per gram fresh weight [13] [14]. This pattern suggests that naringin biosynthesis occurs primarily in above-ground tissues, with minimal transport to or synthesis within root systems.

The quantitative distribution data reveals that naringin accumulation follows a general pattern where metabolically active, young tissues exhibit the highest concentrations, while mature, storage-oriented tissues contain lower amounts. This distribution pattern supports the hypothesis that naringin functions as a metabolic intermediate in young tissues while serving protective roles in mature plant organs.

Developmental and Seasonal Variations in Naringin Concentration

Naringin concentration exhibits pronounced temporal variations throughout plant development and seasonal cycles, with these changes reflecting the underlying biochemical and physiological processes governing flavonoid metabolism. Comprehensive studies employing carbon-14 labeling techniques have elucidated the precise timing and magnitude of these developmental fluctuations [18] [19].

The most dramatic temporal variation in naringin production occurs during early fruit development, particularly in the month of April following fruit set. During this critical period, naringin synthesis reaches its absolute maximum, with incorporation rates of labeled carbon dioxide into naringenin rhamnoglucoside fractions achieving peak values [18] [19]. This intense biosynthetic activity coincides with the rapid cell division and expansion phases of early fruit development, suggesting that naringin production is intimately linked to developmental programming.

Following the April peak, naringin synthesis undergoes a rapid and dramatic decline. By mid-May, when fruits have reached approximately 37 millimeters in diameter, the relative amount of label incorporated into naringenin rhamnoglucoside fractions decreases to approximately one-eightieth of the peak April values [18] [19]. This steep decline continues through June, reaching minimal levels that represent only one three-thousandth of the maximum synthesis rate observed in April [18] [19].

The seasonal pattern of naringin synthesis demonstrates that production does not completely cease following the initial decline. Minor but detectable increases in synthesis rates occur during July and again in October, corresponding with periods of vegetative growth flushes [18] [19]. These secondary peaks, while substantially lower than the primary April maximum, suggest that naringin production remains responsive to growth signals throughout the growing season.

Fruit maturation processes impose additional constraints on naringin concentration through dilution effects. As fruits continue to increase in size, total naringin content per fruit may remain stable or even increase slightly, but concentration per unit fresh weight decreases dramatically [13] [14]. Studies of grapefruit development reveal a 26-fold decrease in naringin concentration as fruits progress from young to mature stages, with mature fruits containing 6.3 micromoles per gram compared to substantially higher concentrations in developing fruits [13].

Seedling development demonstrates distinct temporal patterns in naringin accumulation that differ from fruit development. Three-week-old light-grown seedlings contain an average of 111 nanomoles total naringin, representing approximately double the content found in ungerminated seeds [13] [14]. This increase indicates active naringin synthesis during germination and early seedling establishment, with the emerging shoot serving as the primary site of accumulation.

As plants continue to mature, naringin distribution patterns shift significantly. Five-month-old plants contain substantially higher total naringin content (1013 nanomoles) compared to young seedlings, but this increase reflects expansion of plant size rather than increased synthesis rates [13] [14]. The concentration patterns in mature plants show preferential accumulation in actively growing tissues, particularly developing leaves and stem apices.

Leaf development exhibits characteristic temporal patterns where naringin concentration peaks during the logarithmic growth phase and subsequently declines as leaves reach full expansion [8] [9] [10]. This pattern occurs consistently across different citrus species, with the decrease in concentration attributed to dilution effects resulting from continued cell growth rather than degradation of existing naringin [8] [9] [10].

Flowering represents another critical developmental stage with unique naringin accumulation patterns. Flower development shows increasing total naringin content per flower as buds develop, progressing from 0.5 to 9.9 milligrams during bud expansion [13]. However, concentration per unit fresh weight decreases steadily until stamens and petals abscise from fertilized ovaries [13]. The timing of maximum naringin accumulation in reproductive structures coincides with critical periods of flower and early fruit development.

Seasonal environmental factors significantly influence these developmental patterns. Studies conducted across multiple growing seasons demonstrate that the timing and magnitude of naringin synthesis peaks can vary depending on weather conditions, soil moisture, and other environmental variables [18] [19]. Years with atypical weather patterns, such as hurricane-induced defoliation, can trigger additional synthesis periods that do not occur under normal seasonal conditions [18] [19].

The correlation between vegetative growth flushes and naringin synthesis suggests a fundamental relationship between plant growth activity and flavonoid production. Citrus trees typically produce major growth flushes in February or March, with minor flushes occurring during summer months [18] [19]. The temporal correspondence between these growth periods and secondary naringin synthesis peaks indicates that flavonoid production remains linked to developmental processes throughout the growing season.

Environmental Factors Affecting Naringin Accumulation

Environmental conditions exert profound influences on naringin accumulation patterns, with multiple abiotic factors demonstrating the capacity to modulate both the quantity and tissue distribution of this important flavonoid. Research investigating these environmental effects has revealed complex interactions between external stimuli and internal biosynthetic machinery [20] [21] [22].

Light exposure represents one of the most significant environmental determinants of naringin accumulation. Comparative studies of seedling development under different light regimes demonstrate that light-grown seedlings contain nearly twice the naringin content of etiolated seedlings grown in darkness [13] [14]. This light-dependent enhancement occurs primarily in shoot tissues, where photosynthetic activity drives increased carbon fixation and subsequent allocation to secondary metabolite pathways [21] [22]. The mechanism underlying this light response involves enhanced photosynthetic capacity, increased chlorophyll content, and improved energy availability for biosynthetic processes.

Temperature effects on naringin stability and accumulation demonstrate complex dose-response relationships. Under controlled conditions, naringin exhibits remarkable thermal stability, remaining chemically intact at temperatures up to 100 degrees Celsius [23] [24]. However, exposure to extreme temperatures, particularly above 130 degrees Celsius, results in significant degradation, with approximately 20 percent loss occurring during two-hour exposure periods [25]. This thermal stability under moderate conditions suggests that naringin can maintain its biological activity across normal physiological temperature ranges experienced by plants in natural environments.

Salinity and osmotic stress conditions trigger enhanced naringin biosynthesis as part of broader stress response mechanisms. Experimental studies using sodium chloride and polyethylene glycol treatments demonstrate that osmotic stress significantly upregulates genes involved in phenylpropanoid and flavonoid biosynthesis pathways [20] [21] [22]. Under these conditions, naringin accumulation increases as plants mobilize antioxidant defenses to counteract oxidative stress generated by unfavorable water relations. The stress-responsive nature of naringin production indicates its functional role in cellular protection mechanisms.

Water availability affects naringin synthesis through multiple pathways involving both direct metabolic effects and indirect consequences of plant water status. Drought stress conditions generally reduce naringin synthesis rates, likely due to limitations in carbon fixation and energy availability for secondary metabolite production [20]. Conversely, adequate water availability supports optimal biosynthetic capacity, enabling plants to maintain high rates of naringin production during active growth phases.

Soil pH conditions influence naringin stability and potential bioavailability, though the compound demonstrates considerable resilience across physiological pH ranges. Naringin remains chemically stable under pH conditions ranging from 1.2 to 7.4, encompassing the full range of soil and plant tissue pH values typically encountered in agricultural systems [23] [26] [24]. However, exposure to extreme pH conditions, either highly acidic or highly alkaline, can result in chemical degradation and conversion to other metabolites, particularly naringenin [24].

Ultraviolet radiation exposure stimulates increased naringin accumulation as part of protective responses against potentially damaging electromagnetic radiation [27] [28]. Plants exposed to enhanced ultraviolet conditions demonstrate upregulated expression of flavonoid biosynthetic genes and increased accumulation of protective compounds including naringin. This response represents an adaptive mechanism that enables plants to maintain cellular integrity under high-radiation environments.

Oxidative stress conditions, whether induced by environmental pollutants, pathogen infection, or other stress factors, consistently promote enhanced naringin production [20] [21]. The antioxidant properties of naringin make it particularly valuable for cellular protection under these conditions, and plants respond to oxidative challenges by increasing biosynthetic capacity for this and related flavonoids. This stress-induced accumulation involves activation of transcriptional programs that coordinate multiple aspects of antioxidant metabolism.

Mechanical injury and physical damage to plant tissues activate naringin biosynthesis through wound-response pathways [29]. Studies of pomelo fruitlets subjected to external injuries demonstrate that physical damage triggers rapid upregulation of naringin biosynthetic genes and subsequent accumulation of the compound in damaged tissues. This wound-induced response suggests that naringin may function in plant defense mechanisms against physical damage and potential pathogen invasion through wound sites.

Nutritional factors in soil, particularly nitrogen availability, influence naringin accumulation patterns through effects on overall plant metabolism and growth [30] [31]. While specific studies of nitrogen effects on naringin have not been extensively conducted, research on related flavonoids suggests that moderate nitrogen availability supports optimal secondary metabolite production, while excessive nitrogen may shift metabolism toward primary growth at the expense of secondary compound synthesis.

The integration of multiple environmental factors creates complex interaction effects that can either synergize or antagonize individual factor influences. For example, the combination of moderate water stress with enhanced light exposure may optimize naringin accumulation, while severe stress from multiple factors simultaneously may overwhelm plant capacity for secondary metabolite production [20] [21].

Quantitative Analysis of Naringin in Various Citrus Fruits

The quantitative analysis of naringin across different citrus fruits has been extensively investigated using sophisticated analytical techniques, with high-performance liquid chromatography serving as the primary method for precise determination of naringin concentrations [2] [32] [33]. These analytical approaches have revealed substantial variation in naringin content both between different citrus species and among varieties within species.

Grapefruit represents the most thoroughly studied citrus fruit regarding naringin quantification, with concentrations varying significantly based on variety, tissue type, and analytical methodology. Fresh grapefruit juice prepared by hand-squeezing contains naringin concentrations ranging from 141 to 656 milligrams per liter, while machine-extracted juices often demonstrate concentrations twice as high due to increased extraction from peel tissues [15]. White grapefruit varieties consistently exhibit higher naringin concentrations compared to pink and red varieties, with white varieties containing an average of 16.90 milligrams per 100 milligrams of sample compared to 13.87 milligrams per 100 milligrams in pink and red varieties [15].

Orange varieties demonstrate relatively modest naringin concentrations compared to grapefruit and pomelo. Sweet orange (Citrus sinensis) juice contains naringin concentrations ranging from 21.3 to 94.12 milligrams per liter depending on variety and preparation method [3] [4] [11]. Laboratory-prepared orange juices from pulp and albedo consistently show higher naringin content compared to juice-only preparations, with pulp-albedo combinations containing 67.41 to 94.12 milligrams per liter [11]. Commercial orange juice products typically contain lower naringin concentrations, with many products showing undetectable levels due to processing methods that exclude peel-derived compounds [33].

Tangerine and mandarin varieties present intermediate naringin concentrations between oranges and grapefruits. Fresh tangerine juice contains naringin concentrations ranging from 81.65 to 116.23 milligrams per liter, with specific concentrations varying among different cultivars [11]. Some mandarin varieties exhibit exceptionally high naringin content, with Citrus reticulata demonstrating concentrations of 3383.6 micrograms per milliliter [3] [4]. This variation among mandarin cultivars suggests significant genetic diversity in naringin biosynthetic capacity within this species group.

Analytical methodology significantly influences quantitative results, with extraction procedures and analytical conditions affecting recovery and accuracy. Ultrasound-assisted extraction techniques consistently yield higher naringin recoveries compared to conventional extraction methods, with optimal conditions producing 17.45 milligrams per gram from albedo samples [34]. High-performance liquid chromatography coupled with diode array detection provides the most reliable quantification method, with validated procedures demonstrating recovery rates between 99.73 and 100.65 percent [35] [36].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

-0.44

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 141 of 185 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 44 of 185 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

9,10-Bis(phenylethynyl)anthracene

Use Classification

General Manufacturing Information

Dates

2: Li NH, Xu ZW. [Naringin reduced polymethylmethacrylate-induced osteolysis in the mouse air sacs model]. Zhongguo Gu Shang. 2015 Apr;28(4):345-9. Chinese. PubMed PMID: 26072618.

3: Chen F, Zhang N, Ma X, Huang T, Shao Y, Wu C, Wang Q. Naringin Alleviates Diabetic Kidney Disease through Inhibiting Oxidative Stress and Inflammatory Reaction. PLoS One. 2015 Nov 30;10(11):e0143868. doi: 10.1371/journal.pone.0143868. eCollection 2015. PubMed PMID: 26619044; PubMed Central PMCID: PMC4664292.

4: Yin FM, Xiao LB, Zhang Y. [Research progress on Drynaria fortunei naringin on inflammation and bone activity]. Zhongguo Gu Shang. 2015 Feb;28(2):182-6. Review. Chinese. PubMed PMID: 25924506.

5: Kulasekaran G, Ganapasam S. Neuroprotective efficacy of naringin on 3-nitropropionic acid-induced mitochondrial dysfunction through the modulation of Nrf2 signaling pathway in PC12 cells. Mol Cell Biochem. 2015 Nov;409(1-2):199-211. doi: 10.1007/s11010-015-2525-9. Epub 2015 Aug 18. PubMed PMID: 26280522.

6: Takumi S, Ikema S, Hanyu T, Shima Y, Kurimoto T, Shiozaki K, Sugiyama Y, Park HD, Ando S, Furukawa T, Komatsu M. Naringin attenuates the cytotoxicity of hepatotoxin microcystin-LR by the curious mechanisms to OATP1B1- and OATP1B3-expressing cells. Environ Toxicol Pharmacol. 2015 Mar;39(2):974-81. doi: 10.1016/j.etap.2015.02.021. Epub 2015 Mar 7. PubMed PMID: 25818985.

7: Jiao HY, Su WW, Li PB, Liao Y, Zhou Q, Zhu N, He LL. Therapeutic effects of naringin in a guinea pig model of ovalbumin-induced cough-variant asthma. Pulm Pharmacol Ther. 2015 Aug;33:59-65. doi: 10.1016/j.pupt.2015.07.002. Epub 2015 Jul 10. PubMed PMID: 26169899.

8: Raha S, Yumnam S, Hong GE, Lee HJ, Saralamma VV, Park HS, Heo JD, Lee SJ, Kim EH, Kim JA, Kim GS. Naringin induces autophagy-mediated growth inhibition by downregulating the PI3K/Akt/mTOR cascade via activation of MAPK pathways in AGS cancer cells. Int J Oncol. 2015 Sep;47(3):1061-9. doi: 10.3892/ijo.2015.3095. Epub 2015 Jul 20. PubMed PMID: 26201693.

9: Ahmad SF, Attia SM, Bakheet SA, Zoheir KM, Ansari MA, Korashy HM, Abdel-Hamied HE, Ashour AE, Abd-Allah AR. Naringin attenuates the development of carrageenan-induced acute lung inflammation through inhibition of NF-κb, STAT3 and pro-inflammatory mediators and enhancement of IκBα and anti-inflammatory cytokines. Inflammation. 2015 Apr;38(2):846-57. doi: 10.1007/s10753-014-9994-y. PubMed PMID: 25117567.

10: Wang L, Zhang YG, Wang XM, Ma LF, Zhang YM. Naringin protects human adipose-derived mesenchymal stem cells against hydrogen peroxide-induced inhibition of osteogenic differentiation. Chem Biol Interact. 2015 Dec 5;242:255-61. doi: 10.1016/j.cbi.2015.10.010. Epub 2015 Oct 19. PubMed PMID: 26482937.

11: Qi Z, Xu Y, Liang Z, Li S, Wang J, Wei Y, Dong B. Naringin ameliorates cognitive deficits via oxidative stress, proinflammatory factors and the PPARγ signaling pathway in a type 2 diabetic rat model. Mol Med Rep. 2015 Nov;12(5):7093-101. doi: 10.3892/mmr.2015.4232. Epub 2015 Aug 20. PubMed PMID: 26300349.

12: Fan J, Li J, Fan Q. Naringin promotes differentiation of bone marrow stem cells into osteoblasts by upregulating the expression levels of microRNA-20a and downregulating the expression levels of PPARγ. Mol Med Rep. 2015 Sep;12(3):4759-65. doi: 10.3892/mmr.2015.3996. Epub 2015 Jun 24. PubMed PMID: 26126997.

13: Surampalli G, K Nanjwade B, Patil PA. Corroboration of naringin effects on the intestinal absorption and pharmacokinetic behavior of candesartan cilexetil solid dispersions using in-situ rat models. Drug Dev Ind Pharm. 2015;41(7):1057-65. doi: 10.3109/03639045.2014.925918. Epub 2014 Jun 11. PubMed PMID: 24918161.

14: Wang D, Ma W, Wang F, Dong J, Wang D, Sun B, Wang B. Stimulation of Wnt/β-Catenin Signaling to Improve Bone Development by Naringin via Interacting with AMPK and Akt. Cell Physiol Biochem. 2015;36(4):1563-76. doi: 10.1159/000430319. Epub 2015 Jul 10. PubMed PMID: 26159568.

15: Li CH, Wang JW, Ho MH, Shih JL, Hsiao SW, Thien DV. Immobilization of naringin onto chitosan substrates by using ozone activation. Colloids Surf B Biointerfaces. 2014 Mar 1;115:1-7. doi: 10.1016/j.colsurfb.2013.11.006. Epub 2013 Nov 15. PubMed PMID: 24317428.

16: Cao X, Lin W, Liang C, Zhang D, Yang F, Zhang Y, Zhang X, Feng J, Chen C. Naringin rescued the TNF-α-induced inhibition of osteogenesis of bone marrow-derived mesenchymal stem cells by depressing the activation of NF-кB signaling pathway. Immunol Res. 2015 Jul;62(3):357-67. doi: 10.1007/s12026-015-8665-x. PubMed PMID: 26032685.

17: Wang D, Yan J, Chen J, Wu W, Zhu X, Wang Y. Naringin Improves Neuronal Insulin Signaling, Brain Mitochondrial Function, and Cognitive Function in High-Fat Diet-Induced Obese Mice. Cell Mol Neurobiol. 2015 Oct;35(7):1061-71. doi: 10.1007/s10571-015-0201-y. Epub 2015 May 5. PubMed PMID: 25939427.

18: Li F, Sun X, Ma J, Ma X, Zhao B, Zhang Y, Tian P, Li Y, Han Z. Naringin prevents ovariectomy-induced osteoporosis and promotes osteoclasts apoptosis through the mitochondria-mediated apoptosis pathway. Biochem Biophys Res Commun. 2014 Sep 26;452(3):629-35. doi: 10.1016/j.bbrc.2014.08.117. Epub 2014 Aug 30. PubMed PMID: 25181344.

19: Adil M, Kandhare AD, Visnagri A, Bodhankar SL. Naringin ameliorates sodium arsenite-induced renal and hepatic toxicity in rats: decisive role of KIM-1, Caspase-3, TGF-β, and TNF-α. Ren Fail. 2015;37(8):1396-407. doi: 10.3109/0886022X.2015.1074462. Epub 2015 Sep 3. PubMed PMID: 26337322.

20: Li N, Xu Z, Wooley PH, Zhang J, Yang SY. Therapeutic potentials of naringin on polymethylmethacrylate induced osteoclastogenesis and osteolysis, in vitro and in vivo assessments. Drug Des Devel Ther. 2013 Dec 10;8:1-11. doi: 10.2147/DDDT.S52714. eCollection 2014. PubMed PMID: 24376342; PubMed Central PMCID: PMC3864877.